3,3-Dimethyloxirane-2-carbaldehyde

Description

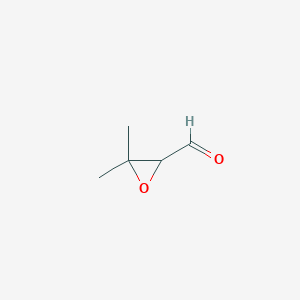

3,3-Dimethyloxirane-2-carbaldehyde is a specialized epoxide derivative featuring an aldehyde functional group at position 2 of the oxirane (three-membered cyclic ether) ring and two methyl substituents at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic additions or oxidations due to its reactive aldehyde moiety.

Properties

IUPAC Name |

3,3-dimethyloxirane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)4(3-6)7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZFKAYNZITDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxirane-2-carbaldehyde typically involves the epoxidation of suitable precursors. One common method is the epoxidation of 3,3-dimethylacrolein using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxirane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alcohols

Major Products Formed

Oxidation: 3,3-Dimethyloxirane-2-carboxylic acid

Reduction: 3,3-Dimethyloxirane-2-methanol

Substitution: Various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyloxirane-2-carbaldehyde has several scientific research applications, including:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and aldehydes.

Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxirane-2-carbaldehyde involves its reactivity as an epoxide and an aldehyde. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between 3,3-Dimethyloxirane-2-carbaldehyde and its closest analogs:

Key Observations:

Ring Size and Strain :

- The oxirane ring in this compound (3-membered) exhibits higher ring strain compared to the oxetane (4-membered) analog. This strain enhances reactivity in nucleophilic ring-opening reactions.

- In contrast, 3,3-Dimethyl-dioxirane (a dioxirane derivative) is highly reactive due to its peroxide-like structure, making it a potent but unstable oxidizer.

Functional Group Effects :

- The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids. This contrasts with 3,3-Dimethyl-2-acetyloxirane, where the acetyl group reduces electrophilicity, favoring stability over reactivity.

Steric and Electronic Factors :

- The 3,3-dimethyl substitution in all analogs introduces steric hindrance, which may slow reactions at the substituted carbon but stabilize the epoxide ring against ring-opening.

Biological Activity

3,3-Dimethyloxirane-2-carbaldehyde, a compound with significant structural features including an oxirane (epoxide) ring and an aldehyde functional group, has been the subject of various studies investigating its biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a three-membered epoxide ring, which contributes to its reactivity, particularly in biological contexts.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function and impacting metabolic pathways.

- Receptor Interaction : It may also bind to specific cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Nucleophilic Substitution : The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives that may exhibit distinct biological properties.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress in cells.

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of this compound against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited significant dose-dependent cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells .

Interaction with Glutathione S-transferase

The compound has been investigated for its interaction with glutathione S-transferase (GST), an important enzyme involved in detoxification processes. It appears to modulate GST activity, potentially enhancing the detoxification of harmful metabolites .

Case Studies

-

Study on Oxidative Stress :

- Objective : To evaluate the protective effects of this compound against oxidative stress.

- Method : Cells were treated with hydrogen peroxide (H2O2) followed by exposure to varying concentrations of the compound.

- Results : The treatment significantly reduced H2O2-induced cell death and increased cell viability compared to controls.

-

Cytotoxicity Assessment :

- Objective : To assess the anticancer potential of this compound.

- Method : Various cancer cell lines were treated with the compound and assessed using MTT assays.

- Results : Notable cytotoxic effects were observed across multiple cell lines, indicating potential as an anticancer agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.